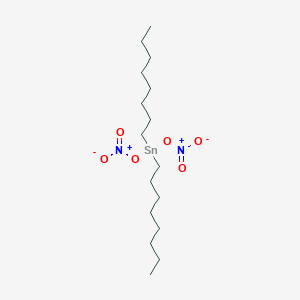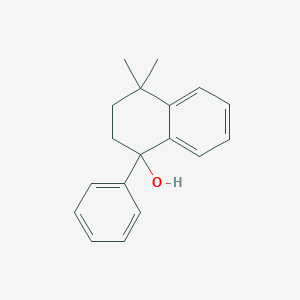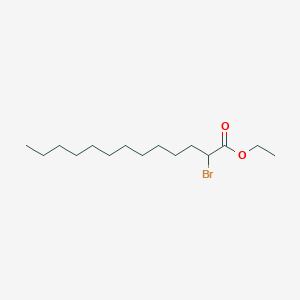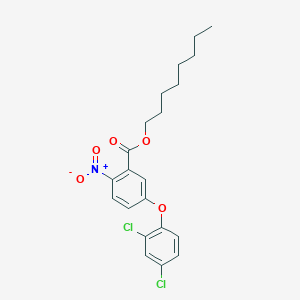
10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide is a chemical compound belonging to the acridinium family. Acridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes an ethyl group, a phenylethenyl group, and an acridinium core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide typically involves the reaction of acridine derivatives with ethylating agents and phenylethenyl groups under specific conditions. One common method involves the use of acridine, ethyl iodide, and styrene in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure consistent production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in suitable solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridinium compounds .
Wissenschaftliche Forschungsanwendungen
10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its unique photophysical properties.
Biology: Employed in cell imaging and as a marker in biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Wirkmechanismus
The mechanism of action of 10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting its structure and function. This property is exploited in photodynamic therapy, where the compound generates reactive oxygen species upon light activation, leading to cell damage and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-Methylacridinium iodide
- 9-Phenylacridinium iodide
- 10-Ethylacridinium bromide
Uniqueness
Compared to similar compounds, 10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide exhibits unique photophysical properties, making it particularly useful in fluorescence-based applications. Its structure allows for efficient intercalation into DNA, enhancing its potential in therapeutic and diagnostic applications .
Eigenschaften
CAS-Nummer |
60023-03-2 |
|---|---|
Molekularformel |
C23H20IN |
Molekulargewicht |
437.3 g/mol |
IUPAC-Name |
10-ethyl-9-(2-phenylethenyl)acridin-10-ium;iodide |
InChI |
InChI=1S/C23H20N.HI/c1-2-24-22-14-8-6-12-20(22)19(21-13-7-9-15-23(21)24)17-16-18-10-4-3-5-11-18;/h3-17H,2H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LMVXGVJUZHHGRE-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C=CC4=CC=CC=C4.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)





![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)



